Ethyl 2,3-dibromo-5,6-difluorophenylacetate
Overview
Description
Ethyl 2,3-dibromo-5,6-difluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 and a molecular weight of 357.97 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is esterified with an ethyl acetate group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2,3-dibromo-5,6-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the phenyl ring . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Ethyl 2,3-dibromo-5,6-difluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The bromine atoms can be reduced to form corresponding phenylacetates with fewer halogen atoms.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, depending on the reagents used.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dibromo-5,6-difluorophenylacetate is utilized in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-5,6-difluorophenylacetate involves its interaction with molecular targets through its bromine and fluorine atoms. These halogens can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the behavior of target molecules .
Comparison with Similar Compounds
Ethyl 2,3-dibromo-5,6-difluorophenylacetate can be compared with other halogenated phenylacetates, such as:
- Ethyl 2,3-dichloro-5,6-difluorophenylacetate
- Ethyl 2,3-dibromo-4,5-difluorophenylacetate
- Ethyl 2,3-dibromo-5,6-dichlorophenylacetate
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)6(11)4-7(13)10(5)14/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXZGVUMFKLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1Br)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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